molecular formula C6H10N4O3S2 B8759050 N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 32873-58-8

N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B8759050
CAS No.: 32873-58-8
M. Wt: 250.3 g/mol
InChI Key: ZADPRTPNVXYUTM-UHFFFAOYSA-N
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Description

N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of acetamide with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are generally used.

    Solvent: Common solvents include dichloromethane or chloroform.

    Base: Bases such as triethylamine or pyridine are often employed to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(N,N-dimethylaminosulfonyl)-1,3,4-thiadiazole
  • 2-acetamido-5-(N,N-diethylaminosulfonyl)-1,3,4-thiadiazole

Uniqueness

N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

32873-58-8

Molecular Formula

C6H10N4O3S2

Molecular Weight

250.3 g/mol

IUPAC Name

N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C6H10N4O3S2/c1-4(11)7-5-8-9-6(14-5)15(12,13)10(2)3/h1-3H3,(H,7,8,11)

InChI Key

ZADPRTPNVXYUTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 40% aqueous solution of dimethylamine (400 ml) was charged into a glass reaction vessel fitted with a mechanical stirrer and thermometer. The solution was cooled to 20° C. and stirred while 2-acetamido-5-chlorosulfonyl-1,3,4-thiadiazole (250 grams) was slowly added. Ther temperature of the reaction mixture was kept between 0° and 20° C. during this addition. Stirring was then continued at room temperature for a period of about 2 hours. The reaction mixture was then treated with 6N hydrochloric acid. Solids were filtered out, water washed and air dried to yield the desired product 2-acetamido-5-(N,N-dimethylaminosulfonyl)-1,3,4-thiadiazole.
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